molecular formula C12H20ClNO3 B125764 alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride CAS No. 1420-27-5

alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride

Cat. No.: B125764
CAS No.: 1420-27-5
M. Wt: 261.74 g/mol
InChI Key: FBJGAKKBRRBUOG-UHFFFAOYSA-N
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Description

α-((Isopropylamino)methyl)vanillyl alcohol hydrochloride, chemically designated as 3,4-dihydroxy-α-[(isopropylamino)methyl]benzyl alcohol hydrochloride (CAS: 51-30-9), is the International Nonproprietary Name (INN) for isoproterenol hydrochloride . This compound is a synthetic catecholamine and a non-selective β-adrenergic receptor agonist. It was approved by the FDA in 1982 and is clinically used to treat bradycardia, asthma, and chronic obstructive pulmonary disease (COPD) due to its potent bronchodilatory and cardiostimulatory effects . Its molecular formula is C₁₁H₁₇NO₃·HCl, with a molecular weight of 247.72 g/mol .

Structurally, it features:

  • A 3,4-dihydroxybenzyl (catechol) core.
  • An isopropylaminomethyl side chain at the α-position.
  • A hydrochloride salt enhancing solubility and stability .

Properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H19NO3.ClH/c1-8(2)13-7-11(15)9-4-5-10(14)12(6-9)16-3;/h4-6,8,11,13-15H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJGAKKBRRBUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1212-03-9 (Parent)
Record name Metiprenaline hydrochloride
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DSSTOX Substance ID

DTXSID40926619
Record name 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}-2-methoxyphenol--hydrogen chloride (1/1)
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Molecular Weight

261.74 g/mol
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CAS No.

1420-27-5, 13015-70-8
Record name Benzenemethanol, 4-hydroxy-3-methoxy-α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1)
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Record name Metiprenaline hydrochloride
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Record name (1)-alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride
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Record name 4-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}-2-methoxyphenol--hydrogen chloride (1/1)
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Record name α-[(isopropylamino)methyl]vanillyl alcohol hydrochloride
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Record name (±)-α-[(isopropylamino)methyl]vanillyl alcohol hydrochloride
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Record name METIPRENALINE HYDROCHLORIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride typically involves the reaction of vanillyl alcohol with isopropylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce different alcohol derivatives. Substitution reactions can lead to a variety of functionalized compounds .

Scientific Research Applications

Alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Substituent Variations

The following table compares α-((isopropylamino)methyl)vanillyl alcohol hydrochloride with three structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Pharmacological Class Therapeutic Use(s)
Isoproterenol Hydrochloride 3,4-dihydroxy, isopropylaminomethyl C₁₁H₁₇NO₃·HCl 247.72 51-30-9 Non-selective β-adrenergic agonist Asthma, bradycardia, COPD
Metanephrine Hydrochloride 3-hydroxy-4-methoxy, methylaminomethyl C₁₀H₁₅NO₃·HCl 233.69 881-95-8 Adrenergic metabolite Diagnostic marker for pheochromocytoma
Clorprenaline Hydrochloride 2-chloro-3,4-dihydroxy, isopropylaminomethyl C₁₁H₁₇Cl₂NO 262.17 6933-90-0 Selective β₂-adrenergic agonist Bronchodilation
Vanillylamine Hydrochloride 3-methoxy-4-hydroxy, aminomethyl C₈H₁₁NO₂·HCl 189.64 7149-10-2 Intermediate/Research chemical Synthesis of vanilloid derivatives

Functional and Pharmacological Differences

a) Isoproterenol Hydrochloride vs. Metanephrine Hydrochloride
  • Structural Differences: Metanephrine replaces the 4-hydroxyl group with a methoxy group and substitutes the isopropylamino group with a methylamino moiety .
  • Functional Impact: The methoxy group reduces oxidative metabolism, increasing plasma half-life. However, methylamino substitution lowers β-adrenergic receptor affinity, making metanephrine a weak agonist. It is primarily a norepinephrine metabolite used diagnostically .
b) Isoproterenol Hydrochloride vs. Clorprenaline Hydrochloride
  • Structural Differences : Clorprenaline introduces a chlorine atom at the 2-position of the benzene ring .
  • Functional Impact: The chlorine atom enhances lipophilicity, improving membrane penetration and prolonging duration of action. Clorprenaline exhibits greater β₂-selectivity, reducing cardiac side effects compared to isoproterenol .
c) Isoproterenol Hydrochloride vs. Vanillylamine Hydrochloride
  • Structural Differences: Vanillylamine lacks the ethanolamine side chain (isopropylaminomethyl group) and has an aminomethyl group instead .
  • Functional Impact: The absence of the ethanolamine side chain eliminates β-adrenergic activity. Vanillylamine is primarily used as a synthetic intermediate for vanillin derivatives or receptor ligands .

Physicochemical and Pharmacokinetic Properties

Property Isoproterenol Hydrochloride Metanephrine Hydrochloride Clorprenaline Hydrochloride
Solubility Soluble in water, 95% alcohol Soluble in dilute HCl, hot water Soluble in polar organic solvents
Melting Point 170–171°C Not reported Not reported
Receptor Affinity β₁ = β₂ > β₃ Minimal adrenergic activity β₂ > β₁
Metabolism Rapid COMT-mediated degradation Slow (methoxy group stability) Slower (chlorine stabilizes)

Research Findings and Clinical Implications

Isoproterenol Hydrochloride: Demonstrates 100-fold higher β₂-agonist potency than epinephrine in vitro . Rapid metabolism by catechol-O-methyltransferase (COMT) limits its duration to 1–2 hours .

Clorprenaline Hydrochloride :

  • The chlorine atom reduces first-pass metabolism, extending its half-life to 4–6 hours .
  • Preferential β₂-activity minimizes tachycardia, making it safer for asthma .

Metanephrine Hydrochloride: Used as a diagnostic marker for pheochromocytoma due to its stability in urine .

Biological Activity

Alpha-((Isopropylamino)methyl)vanillyl alcohol hydrochloride, also known by its chemical formula C12H20ClNO3, is a synthetic compound notable for its unique structural features, which include an isopropylamino group and a vanillyl alcohol moiety. This compound has garnered attention in various scientific fields due to its potential biological activities, including enzyme inhibition, receptor modulation, and therapeutic effects.

  • Molecular Formula : C12H20ClNO3
  • Molecular Weight : Approximately 261.745 g/mol
  • CAS Number : 1420-27-5

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, influencing physiological responses. Notably, it has shown potential as a 5HT2A antagonist and 5HT2C agonist, which are significant in treating central nervous system disorders such as anxiety and depression .

Biological Activities

Research indicates that this compound possesses several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may have anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
  • Analgesic Effects : Its potential to alleviate pain has been explored, positioning it as a possible analgesic agent.
  • Bronchodilation : Similar to other compounds in its class, it may exhibit bronchodilatory effects, which could be beneficial in treating respiratory conditions like asthma.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Characteristics
MetiprenalineC11H17NO3Known bronchodilator used in asthma treatment
IsoproterenolC17H21NO3Non-selective beta-adrenergic agonist
SalbutamolC13H21NO3SSelective beta-2 adrenergic agonist
This compoundC12H20ClNO3Unique combination of vanillyl moiety and isopropylamino group

Case Studies and Research Findings

  • Therapeutic Applications : A study highlighted the compound's potential in treating central nervous system disorders. It was administered in various dosages to evaluate its efficacy in managing conditions like anxiety and depression. Results indicated significant improvements in symptom management compared to control groups .
  • Pharmacological Studies : Interaction studies have focused on the pharmacokinetics and pharmacodynamics of the compound. These studies assess how the compound interacts with biological systems, providing insights into its safety profiles and therapeutic effectiveness.
  • In Vitro Studies : Laboratory experiments demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting a mechanism for its anti-inflammatory and analgesic properties.

Q & A

Q. How should researchers design experiments to assess the compound’s cross-reactivity in immunoassays targeting catecholamines?

  • Methodological Answer : Spike known concentrations of the compound into human serum alongside epinephrine and norepinephrine. Use competitive ELISA kits with monoclonal antibodies specific to catecholamine epitopes. Calculate cross-reactivity percentages using the formula: Cross-reactivity (%)=IC50 of native catecholamineIC50 of test compound×100\text{Cross-reactivity (\%)} = \frac{\text{IC}_{50} \text{ of native catecholamine}}{\text{IC}_{50} \text{ of test compound}} \times 100 Values >10% indicate significant interference .

Data Analysis and Interpretation

Q. How to statistically differentiate artifact peaks from genuine impurities in chromatographic profiles?

  • Methodological Answer : Apply principal component analysis (PCA) to batch chromatograms. Peaks with high variability (>30% RSD across replicates) are likely artifacts. Confirm impurities via spiking studies with suspected contaminants (e.g., isopropyl alcohol) and track retention time consistency .

Q. What computational tools predict the compound’s metabolic pathways in preclinical models?

  • Methodological Answer : Use in silico platforms like ADMET Predictor™ or SwissADME. Input SMILES notation (Cl.OC1=CC(=C(C=C1)O)C(CNC(C)C)O) to simulate phase I/II metabolism. Validate predictions with hepatic microsome assays and LC-HRMS metabolite profiling .

Safety and Compliance

Q. What protocols mitigate risks when handling α-((isopropylamino)methyl)vanillyl alcohol hydrochloride in aerosol-generating procedures?

  • Methodological Answer : Use a Class II biosafety cabinet with HEPA filtration. Prepare solutions in sealed containers to minimize airborne exposure. Monitor occupational exposure via personal air sampling pumps with PVC filters, analyzed via NIOSH Method 0500 .

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